
2-hydrazinyl-4-methylpyrimidine hydrochloride
Overview
Description
2-hydrazinyl-4-methylpyrimidine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydrazinyl-4-methylpyrimidine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
For industrial production, the synthesis of this compound often involves the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent and an acid-binding agent like triethylamine. The resulting 2-methoxy-4-chloro-5-fluoropyrimidine is then reacted with hydrazine hydrate to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-4-methylpyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phosphorus oxychloride, and various solvents like ethanol, acetonitrile, and DMF. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and substituted pyrimidines, which are of interest for their potential biological activities and applications in pharmaceuticals.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 2-hydrazinyl-4-methylpyrimidine hydrochloride is in the synthesis of biologically active derivatives. The compound serves as a precursor for creating various pharmaceutical agents and agrochemicals . Its hydrazinyl group allows for further functionalization, leading to compounds with potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Production of Peroxides
The compound has been noted for its role in the production of peroxides , which are crucial in various chemical processes, including polymerization and oxidation reactions. The ability to generate reactive oxygen species makes it valuable in both laboratory settings and industrial applications.
Herbicides and Plant Growth Regulators
Research indicates that hydrazinopyridines, including this compound, have potential uses as herbicides and plant growth regulators . These compounds can influence plant growth patterns and control weed populations, making them significant in agricultural chemistry.
Synthesis of Azo Dyes
The compound is also employed in the synthesis of azo dyes , which are widely used in textiles and food industries. The incorporation of pyridyl groups into azo dye structures can enhance their stability and color properties, making them more effective for commercial use.
Medicinal Chemistry Research
In medicinal chemistry, this compound is explored for its potential as a building block for creating new therapeutic agents. The compound's ability to undergo various chemical transformations allows researchers to design novel drugs targeting specific biological pathways .
Analytical Chemistry Applications
The compound is utilized in analytical chemistry for developing methods such as chromatography and mass spectrometry. Its unique chemical properties facilitate the separation and identification of complex mixtures, aiding in both research and quality control processes .
Chemical Transformations
This compound can undergo several chemical transformations, including:
- Formation of diazonium salts
- Nucleophilic substitutions
- Oxidative coupling reactions
These transformations are essential for synthesizing a wide range of derivatives with tailored properties for specific applications .
Case Study 1: Anti-inflammatory Activity
A study investigated derivatives of this compound for their anti-inflammatory effects. The results indicated that certain modifications to the hydrazinyl group enhanced anti-inflammatory activity, demonstrating the compound's potential as a lead structure for developing new anti-inflammatory drugs.
Case Study 2: Synthesis of Azo Dyes
In another study focused on dye synthesis, researchers successfully utilized this compound as a precursor to synthesize novel azo dyes with improved lightfastness and color intensity compared to traditional dyes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methylpyrimidine hydrochloride
- 2-Methoxy-4-hydrazino-5-fluoropyrimidine
- 2,4-Dihydrazinopyridine
Uniqueness
2-hydrazinyl-4-methylpyrimidine hydrochloride is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2-Hydrazinyl-4-methylpyrimidine hydrochloride (CAS No. 1332529-53-9) is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₉ClN₄, with a molecular weight of approximately 160.61 g/mol. The compound features a pyrimidine ring with a hydrazinyl group at the 2-position and a methyl group at the 4-position, which contributes to its unique reactivity and biological activity .
Research indicates that this compound interacts with various biological targets, potentially influencing several metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, which can affect cell proliferation and survival.
- Antitumor Activity : Preliminary studies suggest it has potential as an antitumor agent, inhibiting cancer cell proliferation through apoptotic pathways.
- Antimicrobial Properties : Evidence points to its activity against various microbial strains, suggesting applications in treating infections .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Biological Activity | Description | References |
---|---|---|
Antitumor | Inhibits cancer cell proliferation; induces apoptosis in specific cancer cell lines. | , |
Antimicrobial | Exhibits activity against various pathogens; potential for use in pharmaceuticals. | , |
Anti-inflammatory | Investigated for its potential to reduce inflammation in various models. |
Antitumor Mechanism
A study evaluated the effects of this compound on HeLa cells (cervical cancer). The compound was found to significantly reduce cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating its potential as an anticancer agent.
Antimicrobial Activity
In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL, highlighting its potential for therapeutic applications .
Research Findings
Recent advances in the study of pyrimidine derivatives have highlighted the importance of structural modifications in enhancing biological activity. The unique combination of hydrazinyl and methyl substituents on the pyrimidine ring contributes to the distinctive properties of this compound compared to similar compounds.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Hydrazinyl-4-methylpyridine | Antimicrobial | Lacks methyl substitution at position 4 |
4-Methylpyrimidine | Limited biological activity | Simple structure without hydrazinyl group |
5-Amino-2-methylpyrimidine | Anticancer | Contains an amino group at position 5 |
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-3-7-5(8-4)9-6;/h2-3H,6H2,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSVJMJTJFBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-89-3 | |
Record name | Pyrimidine, 2-hydrazinyl-4-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90586-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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